3-Ethyl-4-methyl-2-pentene

Descripción

Structural Classification and Significance within Branched Alkenes

From a structural standpoint, 3-ethyl-4-methyl-2-pentene is classified as a branched, internal alkene. The term "alkene" (or olefin) designates a hydrocarbon containing at least one carbon-carbon double bond. wikipedia.orgoit.edu The double bond in this compound is 'internal' as it is not located at the end of the carbon chain. wikipedia.org Furthermore, it is a substituted alkene, with alkyl groups (ethyl and methyl) attached to the carbons of the double bond.

The stability of alkenes generally increases with the number of alkyl groups attached to the C=C double bond. masterorganicchemistry.com This trend follows the order of tetrasubstituted > trisubstituted > disubstituted > monosubstituted > ethene (unsubstituted). masterorganicchemistry.com This increased stability is attributed to factors such as hyperconjugation and bond strength. The structure of this compound, with its specific arrangement of ethyl and methyl groups, places it within the category of more stable alkenes compared to its terminal isomers. This stability is a key factor in its synthesis and reactivity, often being the thermodynamically favored product in elimination reactions according to Zaitsev's rule, which posits that the more substituted alkene will be the major product. wikipedia.org

Branched alkenes are significant in organic synthesis, serving as crucial building blocks for more complex molecules. researchgate.netnih.gov The presence of branching influences the physical properties of the molecule, such as its boiling point and density, and also its reactivity in chemical transformations. ontosight.ai For instance, the hydroalkylation of unactivated alkenes to produce branched alkyl carboxylic acids or amines highlights the synthetic utility of these structures. researchgate.net

Overview of Academic Research Trajectories for Analogous Unsaturated Hydrocarbons

Unsaturated hydrocarbons, the class to which this compound belongs, are a major focus of academic and industrial research due to their high reactivity and abundance. wou.edumdpi.com They are key components in transportation fuels, serve as intermediates in combustion, and are foundational materials for the synthesis of a vast array of chemicals and polymers. wou.edunih.govmdpi.com

Recent research trajectories for analogous unsaturated hydrocarbons can be observed in several key areas:

Atmospheric Chemistry : Studies are increasingly assessing the atmospheric impact of reactions involving unsaturated hydrocarbons like isoprene (B109036) and monoterpenes. acs.org Research has shown that reactions between alkenes and acyl peroxy radicals are feasible in the atmosphere and can lead to the formation of high molar mass accretion products, which has implications for understanding air quality and climate. acs.org

Catalysis and Synthesis : A significant portion of research is dedicated to developing new catalytic methods for the functionalization of unsaturated hydrocarbons. nih.govsioc-journal.cn Metal-catalyzed reactions, in particular, have gained prominence for their efficiency in creating complex molecules from simple alkene feedstocks. sioc-journal.cn For example, nickel-catalyzed hydrocarboxylation of alkenes using carbon dioxide is being explored as a sustainable method for producing carboxylic acids. researchgate.net Computational studies using Density Functional Theory (DFT) are also employed to understand the reaction mechanisms of alkenes on transition metal surfaces, which is crucial for designing more efficient industrial catalysts. researchgate.net

Polymer Science : Alkenes are the primary monomers for a wide range of polymers. wou.edunih.gov Research continues to explore new polymerization techniques and to synthesize polymers with novel properties from various alkene precursors. The industrial production of commodity chemicals and polymers often relies on alkenes derived from the oligomerization of ethylene (B1197577). nih.gov

Historical Context of Synthesis and Reactivity Studies Pertaining to Alkenes

The study of alkenes has been central to the development of organic chemistry. Historically, the synthesis of alkenes has been achieved through several foundational methods:

Elimination Reactions : This is one of the principal laboratory methods for alkene synthesis. wikipedia.org Dehydration of alcohols, where an alcohol is heated with a strong acid catalyst to eliminate a molecule of water, is a classic example. wikipedia.orgperlego.com Similarly, dehydrohalogenation involves the removal of a hydrogen halide from an alkyl halide, typically using a strong base. wikipedia.orgperlego.com The regioselectivity of these reactions, often leading to the most stable, more substituted alkene (Zaitsev's rule), was a significant area of early study. wikipedia.org

Hydrocarbon Cracking : On an industrial scale, alkenes are produced by the thermal cracking of large hydrocarbon molecules found in petroleum. wou.eduwikipedia.org This process breaks down long-chain alkanes into smaller, more valuable alkenes and alkanes.

Synthesis from Carbonyls : Another important class of methods involves creating the C=C double bond from carbonyl compounds like aldehydes and ketones, a field significantly advanced by the development of reactions like the Wittig olefination. nih.govacs.org

The reactivity of alkenes is dominated by the presence of the pi (π) bond, which is more reactive than the sigma (σ) bonds found in alkanes. wikipedia.orgoit.edu Early studies quickly established that the most common reaction type for alkenes is the addition reaction, where the π bond is broken and new single bonds are formed. wou.eduoit.edu Key historical addition reactions include:

Hydrogenation : The addition of hydrogen (H2) across the double bond to form a saturated alkane. wou.edu

Halogenation : The addition of halogens (e.g., Br2) across the double bond. wou.edu

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr), where the regioselectivity (Markovnikov's rule) was a pivotal discovery in understanding reaction mechanisms. wou.eduwikipedia.org

Hydration : The addition of water across the double bond, typically acid-catalyzed, to form an alcohol. wou.eduwikipedia.org

These fundamental synthesis and reactivity studies laid the groundwork for the modern use of alkenes as versatile feedstocks in the petrochemical industry. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16 ontosight.ainist.gov |

| Molecular Weight | 112.21 g/mol nih.gov |

| CAS Number | 19780-68-8 nist.govlookchem.com |

| IUPAC Name | (2E)-3-Ethyl-4-methyl-2-pentene nih.gov |

| Density | 0.726 g/cm³ lookchem.com |

| Boiling Point | 114.3 °C at 760 mmHg lookchem.com |

| Flash Point | 6.1 °C lookchem.com |

| Vapor Pressure | 23.7 mmHg at 25°C lookchem.com |

| LogP | 3.5 nih.gov |

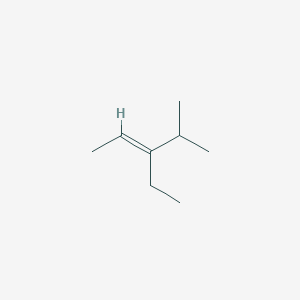

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-ethyl-4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFDBMUTNIZGD-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C)/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-68-8 | |

| Record name | 3-Ethyl-4-methyl-2-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Nomenclature and Stereochemical Analysis of 3 Ethyl 4 Methyl 2 Pentene

IUPAC Naming Conventions and Systematic Assignment for (E)- and (Z)-3-Ethyl-4-methyl-2-pentene

The systematic naming of 3-ethyl-4-methyl-2-pentene under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) requires a sequential approach to ensure an unambiguous description of its structure. pearson.com The process begins with identifying the longest carbon chain that incorporates the double bond, which in this case is a five-carbon chain, hence the parent name "pentene". pearson.com The position of the double bond is indicated by the lowest possible number, starting from the end of the chain that gives the double bond carbons the lower locants. Here, the double bond is between the second and third carbon atoms, leading to the "-2-pentene" designation. pearson.com

Next, the substituents on the pentene backbone are identified and their positions are numbered. An ethyl group (-CH2CH3) is attached to the third carbon, and a methyl group (-CH3) is on the fourth carbon. pearson.com This leads to the base name this compound. nih.govontosight.ainist.gov

However, due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two different geometric isomers. siue.edu To differentiate between these isomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied. vanderbilt.edulibretexts.org For each carbon of the double bond, the substituents are assigned a priority based on the atomic number of the atoms directly attached. vanderbilt.edulibretexts.org

At carbon-2, the attached groups are a methyl group (-CH3) and a hydrogen atom (-H). Carbon has a higher atomic number than hydrogen, so the methyl group is assigned higher priority. At carbon-3, the attached groups are an ethyl group (-CH2CH3) and an isopropyl group (-CH(CH3)2). scsco.org.in Comparing the first atoms, both are carbon. Moving to the next atoms, the ethyl group has one carbon and two hydrogens, while the isopropyl group has two carbons and one hydrogen. Therefore, the isopropyl group has higher priority. libretexts.orgscsco.org.in

The (E) and (Z) designators are then used to describe the relative orientation of the highest priority groups on each carbon of the double bond. libretexts.org

(E)-3-Ethyl-4-methyl-2-pentene : The prefix 'E' comes from the German word entgegen, meaning opposite. In this isomer, the highest priority groups on each carbon of the double bond (the methyl group on C2 and the isopropyl group on C3) are on opposite sides of the double bond. libretexts.orgnist.gov

(Z)-3-Ethyl-4-methyl-2-pentene : The prefix 'Z' comes from the German word zusammen, meaning together. In this isomer, the highest priority groups (the methyl group on C2 and the isopropyl group on C3) are on the same side of the double bond. libretexts.orgnist.govnih.govnist.gov

Geometric Isomerism Across the Carbon-Carbon Double Bond

Geometric isomerism, also known as cis-trans isomerism, is a form of stereoisomerism that arises in alkenes due to the restricted rotation around the carbon-carbon double bond. siue.edu This rigidity fixes the spatial orientation of the substituents attached to the double-bonded carbons, leading to different geometric arrangements. siue.edu For geometric isomerism to exist, each carbon atom of the double bond must be attached to two different groups. libretexts.org

In the case of this compound, both carbon-2 and carbon-3 of the double bond fulfill this requirement. Carbon-2 is bonded to a hydrogen atom and a methyl group, while carbon-3 is bonded to an ethyl group and an isopropyl group. scsco.org.in This structural feature allows for the existence of two distinct geometric isomers: (E)-3-ethyl-4-methyl-2-pentene and (Z)-3-ethyl-4-methyl-2-pentene. nist.govnist.gov

The two isomers, (E) and (Z), have the same molecular formula (C8H16) and the same connectivity of atoms but differ in the three-dimensional arrangement of their atoms. nih.govnist.govnih.gov This difference in geometry leads to distinct physical and chemical properties. For instance, the (E) isomer is generally more stable than the (Z) isomer due to reduced steric strain, as the larger, higher-priority groups are positioned on opposite sides of the double bond, minimizing repulsive interactions. siue.edu

| Isomer | IUPAC Name | Synonyms | CAS Registry Number |

| (E) Isomer | (E)-3-Ethyl-4-methylpent-2-ene nih.gov | 4-Methyl-3-ethyl-trans-2-pentene nist.gov | 19780-68-8 nih.gov |

| (Z) Isomer | (Z)-3-Ethyl-4-methylpent-2-ene nih.gov | 4-Methyl-3-ethyl-cis-2-pentene nist.govnist.gov | 42067-48-1 nist.govnist.gov |

Conformational Analysis and Stereochemical Considerations in this compound

Conformational analysis of this compound involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. While the double bond is rigid, the attached alkyl groups, the ethyl and isopropyl groups, can rotate around their single carbon-carbon bonds. siue.edu These rotations lead to various conformers, each with a different potential energy.

The stability of these conformers is primarily influenced by steric hindrance between the bulky alkyl groups. In the (Z)-isomer, the ethyl and isopropyl groups are on the same side of the double bond, leading to significant steric repulsion. siue.edu This forces the ethyl and isopropyl groups to adopt conformations that minimize this interaction. The rotations around the C2-C3 single bond in the ethyl group and the C3-C4 single bond in the isopropyl group will be restricted to avoid conformations where the methyl and ethyl groups eclipse each other.

For the (E)-isomer, the ethyl and isopropyl groups are on opposite sides of the double bond, which significantly reduces the steric strain compared to the (Z)-isomer. siue.edu However, conformational analysis is still relevant for the individual alkyl groups. The ethyl group will preferentially adopt a staggered conformation to minimize torsional strain. Similarly, the isopropyl group will rotate to minimize interactions between its methyl groups and the rest of the molecule.

Implications of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of this compound has a profound impact on its chemical reactivity, particularly in reactions that involve the double bond. The accessibility of the pi electrons of the double bond to incoming reagents is influenced by the spatial arrangement of the bulky alkyl groups.

In reactions such as electrophilic additions (e.g., addition of HBr or Br2), the approach of the electrophile to the double bond can be sterically hindered. In the (Z)-isomer, the ethyl and isopropyl groups on the same side of the double bond can shield that face of the double bond, potentially directing the attack of the electrophile to the less hindered face. This can lead to a preference for the formation of one stereoisomeric product over another.

For the (E)-isomer, both faces of the double bond are more equally accessible, although the bulky substituents can still influence the trajectory of the incoming electrophile. The formation of intermediates, such as carbocations, during these reactions will also be influenced by the initial stereochemistry of the alkene. The stability of these intermediates and the subsequent nucleophilic attack will determine the final product distribution.

Furthermore, in reactions that lead to the formation of new stereocenters, the existing stereochemistry of the starting material can direct the stereochemical outcome of the reaction. For example, hydrogenation of the double bond in this compound will produce 3-ethyl-4-methylpentane. While this specific product is achiral, in other reactions where new chiral centers are formed, the (E) and (Z) isomers could lead to different diastereomeric products or different ratios of enantiomers.

Synthetic Methodologies and Preparative Routes for 3 Ethyl 4 Methyl 2 Pentene

Catalytic Dimerization and Co-Dimerization of Butenes

The catalytic dimerization of butenes represents a primary pathway for synthesizing C8 olefins, including 3-Ethyl-4-methyl-2-pentene. This process involves the controlled combination of two C4 olefin molecules to form a larger C8 structure. The reaction is of significant interest in the refining and petrochemical industries for converting low-value C4 streams into higher-value gasoline components and chemical intermediates. researchgate.netrsc.org

Carbocationic Mechanism and Reactive Intermediates

The dimerization of butenes over solid acid catalysts proceeds through a well-established carbocationic mechanism. rsc.org The initiation step involves the protonation of a butene molecule by a Brønsted acid site on the catalyst surface, leading to the formation of a carbocation intermediate. utexas.edu Alkenes that can form relatively stable carbocations, such as isobutene which generates a tertiary carbocation, are particularly susceptible to this type of reaction. utexas.edu

This highly reactive carbocation acts as an electrophile and attacks the double bond of a second butene molecule (a nucleophile). utexas.edu This step results in the formation of a new carbon-carbon bond and a larger, dimeric carbocation. utexas.edu This new C8 carbocation can then deprotonate to yield the final C8 olefin product, regenerating the catalytic active site, or it can react with another butene molecule to form a trimer, an undesirable byproduct in this context. utexas.educnrs.fr The transformation of the ultimate C12 carbocation, formed from butene trimerization, can occur through addition reactions with butene to yield C16 or through cracking to produce C5–C7 fragments. rsc.org

Application of Acidic Ion-Exchange Resins (e.g., Amberlyst™15) as Catalysts

Strongly acidic ion-exchange resins, particularly macroreticular resins like Amberlyst™15, are widely employed as catalysts for butene oligomerization. researchgate.net These solid acid catalysts offer significant advantages over traditional liquid acids, including easier handling, reduced corrosion, and minimized environmental impact. researchgate.net Amberlyst-15 is noted for its high acid capacity (approx. 4.81 eq H+/kg), substantial pore volume, and thermal stability up to 393 K, making it highly effective for liquid-phase reactions. cnrs.fr It demonstrates high conversion rates (often exceeding 90%) and excellent selectivity towards the formation of dimers and trimers from isobutene and other methyl-butenes. researchgate.netaston.ac.uk The catalytic activity is attributed to the sulfonic acid groups (-SO3H) which provide the Brønsted acid sites necessary to initiate the carbocationic mechanism. researchgate.net

Table 1: Properties of Amberlyst™15 Catalyst

| Property | Value | Reference |

|---|---|---|

| Acid Capacity | 4.81 eq H+/kg | cnrs.fr |

| Specific Surface Area (BET) | 42 m²/g | cnrs.fr |

| Pore Volume | 0.33 cm³/g | cnrs.fr |

| Mean Pore Diameter | 31.8 nm | cnrs.fr |

| Limit Working Temperature | 393 K | cnrs.fr |

Optimization of Reaction Parameters (e.g., Temperature, Pressure, Resin Hydration)

The selectivity and yield of the desired C8 olefin products are highly dependent on the optimization of key reaction parameters.

Temperature: Temperature has a significant influence on product selectivity. Studies on the dimerization of isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) over Amberlyst™15 showed that increasing the temperature from 327 K to 384 K caused the selectivity towards dimers to decrease from 90% to 60%. cnrs.fr Concurrently, selectivity for trimers and cracking products increased. cnrs.fr This indicates that lower temperatures favor the formation of dimers. The apparent activation energy for dimerization has been calculated to be approximately 37 kJ/mol. cnrs.fraston.ac.uk

Pressure: The reaction is typically carried out under elevated pressure to maintain the reactants in the liquid phase and increase the concentration of olefins dissolved in the reaction medium. For instance, the dimerization of isobutene has been successfully performed at a pressure of 2 MPa. researchgate.net

Catalyst Properties: The catalyst's acidic properties can be tailored to optimize performance. Research has shown that controlling the acid capacity of Amberlyst-15 resins through ion exchange (e.g., with Na⁺) can significantly enhance selectivity. When the acid capacity was adjusted to below 2.45 mmol/g, the selectivity for specific dimers like 2,4,4-trimethylpentene reached nearly 100%. researchgate.net

Table 2: Effect of Temperature on Product Selectivity in Isoamylene Oligomerization

| Temperature (K) | Dimer Selectivity (%) | Trimer Selectivity (%) | Cracking Products (%) | Reference |

|---|---|---|---|---|

| 327 | 90 | ~10 | 0 | cnrs.fr |

| 384 | 60 | ~20 | ~10 | cnrs.fr |

Feedstock Selection and Minimization of Oligomerization Byproducts

The composition of the butene feedstock is critical. C4 streams from refineries, which contain a mixture of butene isomers (isobutene, 1-butene (B85601), 2-butenes), are common sources. researchgate.net The presence of branched butenes like isobutene is particularly important as they readily form stable tertiary carbocations, driving the dimerization process. utexas.edu

The primary challenge in this synthesis is the minimization of higher oligomers, such as trimers (C12) and tetramers (C16). rsc.org Since trimers are typically formed via the further reaction of dimers, controlling the reaction conditions is essential to maximize dimer selectivity. cnrs.fraston.ac.uk Strategies to suppress byproduct formation include operating at lower temperatures, optimizing catalyst acidity, and controlling the residence time in the reactor to limit the opportunity for subsequent oligomerization reactions. cnrs.fr

Acid-Catalyzed Etherification and Subsequent Thermal Decomposition Pathways

An alternative, indirect route to produce specific olefin isomers involves the etherification of a precursor olefin, followed by the thermal decomposition of the resulting ether. google.com This multi-step process allows for the conversion of one olefin isomer into another, more desirable one. For example, this pathway can be used to convert 2-ethyl-1-butene (B1580654) into 3-methyl-2-pentene, a structurally related iso-olefin. google.com

The process begins with the acid-catalyzed reaction of a precursor olefin with an alcohol (such as methanol) to form a tertiary alkyl ether. google.comgoogle.com This reaction often employs the same class of acidic catalysts used in dimerization, such as ion-exchange resins or zeolites. researchgate.net After the ether is separated from the reaction mixture, it undergoes thermal decomposition, typically over a catalyst like alumina (B75360) or treated clay, to break back down into an olefin and the original alcohol. google.comgoogle.comresearchgate.net This decomposition can yield an isomerized olefin product.

Generation of Precursor Olefins via Ethylene (B1197577) Trimerization (e.g., 2-Ethyl-1-butene)

The precursor olefin for the etherification-decomposition route, such as 2-ethyl-1-butene, can be sourced from the catalytic oligomerization of ethylene. google.com The selective trimerization of ethylene is a major industrial process for producing 1-hexene. d-nb.info However, depending on the catalyst system (e.g., titanium-based or chromium-based) and reaction conditions, this process can also generate significant quantities of C6 byproducts, including the branched isomer 2-ethyl-1-butene. google.comresearchgate.net The co-dimerization of ethylene with 1-butene is another established method for forming 2-ethyl-1-butene. google.com This ensures a feedstock that is substantially free of other C6 isomers, which simplifies subsequent purification steps. google.com

Ether Formation with Methanol (B129727) and Subsequent Decomposition over Zeolite Catalysts (e.g., H-ZSM-5)

A potential synthetic route to this compound involves the formation of an ether intermediate with methanol, followed by its decomposition over a zeolite catalyst. This strategy is analogous to processes developed for the synthesis of other valuable olefins. For instance, a patented process describes the production of 3-methyl-2-pentene from 2-ethyl-1-butene. google.com This involves an etherification step, separation of the resulting ether, and its subsequent decomposition to yield the desired alkene. google.com

Applying this logic to the synthesis of this compound, a precursor alcohol, 3-ethyl-4-methyl-2-pentanol, could be reacted with methanol in the presence of an acid catalyst to form the corresponding methyl ether. This ether can then be subjected to decomposition over a zeolite catalyst, such as H-ZSM-5, to yield this compound.

Zeolite catalysts, particularly H-ZSM-5, are widely used in the petrochemical industry for various hydrocarbon transformations, including the conversion of methanol to olefins (MTO). tue.nlnih.gov The acidic properties and shape-selective nature of zeolites like H-ZSM-5 make them suitable for catalyzing the dehydration of alcohols and the cleavage of ethers to form alkenes. researchgate.netlidsen.com In the context of methanol conversion, it is first dehydrated to dimethyl ether (DME), which then serves as a key intermediate in the formation of hydrocarbons. tue.nlresearchgate.net The reaction conditions, such as temperature, play a crucial role in product selectivity. For example, in the dehydration of methanol over beta zeolite, dimethyl ether was the main product at temperatures around 300°C, while higher temperatures favored the formation of hydrocarbons. nih.gov

The proposed reaction sequence for the formation of this compound via this method is outlined below:

Step 1: Etherification 3-ethyl-4-methyl-2-pentanol + Methanol ⇌ 2-methoxy-3-ethyl-4-methylpentane + Water

Step 2: Decomposition over Zeolite 2-methoxy-3-ethyl-4-methylpentane --(H-ZSM-5, Heat)--> this compound + Methanol

The efficiency of this process would be influenced by factors such as the specific type of zeolite used, the reaction temperature, and the feed composition.

Table 1: Key Parameters in Zeolite-Catalyzed Etherification and Decomposition

| Parameter | Influence on the Reaction |

|---|---|

| Zeolite Type | The pore structure and acidity of the zeolite (e.g., H-ZSM-5, Beta) affect the selectivity towards the desired alkene. lidsen.comnih.gov |

| Temperature | Higher temperatures generally favor the decomposition of the ether to the alkene but can also lead to side reactions like cracking and aromatization. nih.gov |

| Si/Al Ratio | The silicon-to-aluminum ratio in the zeolite framework determines its acidity, which in turn influences the catalytic activity. researchgate.net |

| Feed Composition | The ratio of alcohol to methanol can impact the equilibrium of the etherification step. |

Mechanisms of Ether Cleavage for Alkene Production

The cleavage of ethers to produce alkenes in the presence of an acidic zeolite catalyst proceeds through a carbocation-based mechanism. lidsen.com The Brønsted acid sites on the zeolite surface play a pivotal role in initiating the reaction.

The proposed mechanism for the decomposition of 2-methoxy-3-ethyl-4-methylpentane over an acidic zeolite involves the following steps:

Protonation of the Ether: The oxygen atom of the ether is protonated by a Brønsted acid site on the zeolite, forming a protonated ether intermediate.

Formation of a Carbocation: The protonated ether undergoes cleavage of the carbon-oxygen bond, leading to the formation of a carbocation and a molecule of methanol. The stability of the resulting carbocation influences the reaction pathway. In this case, a tertiary carbocation would be formed, which is relatively stable.

Deprotonation and Alkene Formation: The carbocation intermediate then loses a proton from an adjacent carbon atom to form the double bond of the alkene. This step regenerates the acid site on the zeolite catalyst, allowing it to participate in further catalytic cycles.

Exploration of Novel Synthetic Strategies for Branched Alkenes

The synthesis of highly branched alkenes like this compound is an area of ongoing research, with several novel strategies emerging that offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern organic synthesis heavily relies on transition metal-catalyzed reactions to form carbon-carbon bonds. fiveable.me For the synthesis of branched alkenes, methods like the Suzuki, Heck, and Sonogashira couplings are powerful tools. fiveable.me These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. fiveable.me For instance, a vinyl halide could be coupled with an appropriate organoboron compound (Suzuki coupling) to construct the carbon skeleton of this compound with high precision.

Olefin Metathesis: Olefin metathesis is a powerful reaction that involves the redistribution of carbon-carbon double bonds between two alkenes, catalyzed by transition metal complexes, often containing ruthenium. fiveable.me Cross-metathesis between two simpler alkenes could potentially be employed to construct the target molecule. fiveable.me This method offers a convergent approach to complex alkene synthesis.

Catalytic Hydroacylation: Recent advances have led to the development of catalyst systems for the hydroacylation of unactivated alkenes. organic-chemistry.org This reaction involves the addition of an aldehyde across a double bond and could be a potential route to precursors of branched alkenes.

Stepwise Electrophilic Addition: Novel synthetic applications of stepwise electrophilic addition reactions provide another avenue for the synthesis of complex unsaturated molecules. uwindsor.ca This approach involves the initial attack of an electrophile on a double bond to form a carbocationic intermediate, which can then be trapped by a nucleophile. uwindsor.ca Careful selection of the starting alkene, electrophile, and nucleophile can allow for the controlled construction of highly substituted carbon frameworks.

Table 2: Comparison of Novel Synthetic Strategies for Branched Alkenes

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Transition Metal Cross-Coupling | Formation of C-C bonds between an organometallic compound and an organic halide. fiveable.me | High selectivity and functional group tolerance. |

| Olefin Metathesis | Redistribution of C=C bonds between two alkenes. fiveable.me | Convergent synthesis, access to complex structures. |

| Catalytic Hydroacylation | Addition of an aldehyde across a C=C bond. organic-chemistry.org | Atom-economical, potential for asymmetric synthesis. |

| Stepwise Electrophilic Addition | Controlled addition of an electrophile and a nucleophile across a C=C bond. uwindsor.ca | Versatile, allows for the introduction of various functional groups. |

These modern synthetic methods provide a rich toolbox for chemists to design and execute efficient and selective syntheses of complex branched alkenes like this compound, often under milder conditions than traditional methods.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methanol |

| 3-methyl-2-pentene |

| 2-ethyl-1-butene |

| H-ZSM-5 |

| 3-ethyl-4-methyl-2-pentanol |

| 2-methoxy-3-ethyl-4-methylpentane |

| Dimethyl ether (DME) |

| Beta zeolite |

| Benzene |

| Toluene |

| Isobutane |

| Butenes |

| Propylene |

| Ethylene |

| Ethylbenzene |

| Carbon monoxide |

| 2-ethyl-2-methylbutanoic acid |

| 2,2-dimethylpentanoic acid |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 4 Methyl 2 Pentene

Electrophilic Addition Reactions of the Double Bondbenchchem.comontosight.ai

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond attacks an electrophile. brainly.com This process involves the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. pearson.com For 3-ethyl-4-methyl-2-pentene, these reactions are fundamental to its chemical transformations.

The double bond in this compound consists of a sigma (σ) bond and a pi (π) bond. The electrons in the π bond are located above and below the plane of the carbon atoms and are less tightly held than the σ electrons. This makes the π bond a region of high electron density, rendering the alkene a nucleophile, or an electron-pair donor. wikipedia.org As a nucleophile, the alkene readily reacts with electrophiles, which are electron-deficient species. brainly.com The presence of alkyl groups (ethyl and methyl) attached to the double bond further enhances its nucleophilicity through an inductive effect, where the alkyl groups donate electron density to the double bond.

In many electrophilic addition reactions of alkenes, the initial attack by the nucleophilic double bond on an electrophile leads to the formation of a carbocation intermediate. libretexts.org A carbocation is a species containing a positively charged carbon atom. The stability of this intermediate is crucial in determining the reaction pathway.

The stability of carbocations follows the order: tertiary > secondary > primary. This is due to hyperconjugation and the inductive effect of alkyl groups, which help to delocalize the positive charge. In the case of this compound, electrophilic addition can lead to the formation of different carbocations. For instance, the addition of a proton (H+) to the double bond can form either a tertiary or a secondary carbocation. The formation of the more stable tertiary carbocation is generally favored. umsl.edu

Carbocation rearrangements can occur if a more stable carbocation can be formed through the shift of a hydrogen atom (hydride shift) or an alkyl group (alkyl shift) from an adjacent carbon atom. libretexts.orgmasterorganicchemistry.com These rearrangements are common in reactions involving carbocation intermediates and can lead to the formation of products with a different carbon skeleton than the starting alkene. masterorganicchemistry.com

Table 1: Potential Carbocation Intermediates from Protonation of this compound

| Initial Carbocation | Stability | Potential for Rearrangement | Rearranged Carbocation | Stability of Rearranged Carbocation |

| 3-Ethyl-4-methyl-pentan-2-yl cation | Secondary | Yes (1,2-hydride shift) | 3-Ethyl-4-methyl-pentan-3-yl cation | Tertiary |

| 3-Ethyl-4-methyl-pentan-3-yl cation | Tertiary | No | - | - |

Regioselectivity refers to the preference for one direction of bond formation over another, leading to a specific constitutional isomer as the major product. pearson.commasterorganicchemistry.com In the context of electrophilic addition to unsymmetrical alkenes like this compound, the orientation of addition is often governed by Markovnikov's rule. pearson.comlibretexts.org

Markovnikov's Rule states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, while the halide (X) adds to the carbon with fewer hydrogen atoms. libretexts.org This rule is a consequence of the formation of the more stable carbocation intermediate during the reaction. libretexts.org For this compound, addition of HBr would be expected to yield 3-bromo-3-ethyl-4-methylpentane as the major product, proceeding through the more stable tertiary carbocation.

Anti-Markovnikov Addition occurs when the regioselectivity is opposite to that predicted by Markovnikov's rule. gauthmath.comgauthmath.com This is commonly observed in the hydrohalogenation of alkenes with HBr in the presence of peroxides (ROOR). masterorganicchemistry.com The presence of peroxides initiates a free-radical mechanism, which proceeds through a different pathway than the electrophilic addition mechanism. In this case, the bromine atom adds to the less substituted carbon of the double bond. masterorganicchemistry.com

Stereoselectivity describes the preferential formation of one stereoisomer over another. msu.edu In the context of alkene additions, this can involve syn-addition (where both new groups add to the same face of the double bond) or anti-addition (where they add to opposite faces). uci.edu

The stereochemical outcome of an addition reaction depends on the mechanism. Reactions that proceed through a planar carbocation intermediate, such as hydrohalogenation, are typically not stereoselective, as the nucleophile can attack from either face of the carbocation with equal probability, leading to a mixture of syn and anti products. masterorganicchemistry.commasterorganicchemistry.com In contrast, reactions involving a bridged intermediate, such as the bromonium ion in halogenation, often exhibit high anti-stereoselectivity. uci.edu

Halogenation involves the addition of a halogen molecule, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of an alkene to form a vicinal dihalide. quora.com The reaction of this compound with Br₂ or Cl₂ would proceed via an electrophilic addition mechanism.

The mechanism is thought to involve the formation of a cyclic halonium ion intermediate (a bromonium or chloronium ion). The nucleophilic alkene attacks one of the halogen atoms, displacing a halide ion. The resulting halonium ion is then attacked by the halide ion from the side opposite to the bridge, leading to anti-addition of the two halogen atoms. For example, the bromination of this compound would yield 2,3-dibromo-3-ethyl-4-methylpentane. gauthmath.com

Hydrohalogenation is the addition of a hydrogen halide, such as hydrogen bromide (HBr) or hydrogen chloride (HCl), to an alkene. masterorganicchemistry.com

Without Peroxides (Markovnikov Addition): In the absence of peroxides, the reaction of this compound with HBr follows an electrophilic addition mechanism. brainly.com The alkene's double bond protonates to form the most stable carbocation, which is the tertiary carbocation at the C3 position. The bromide ion then attacks this carbocation to give the Markovnikov product, 3-bromo-3-ethyl-4-methylpentane. brainly.comlibretexts.org

With Peroxides (Anti-Markovnikov Addition): When HBr is added to this compound in the presence of peroxides (ROOR), the reaction mechanism switches to a free-radical chain reaction. masterorganicchemistry.com This leads to the formation of the anti-Markovnikov product. gauthmath.comgauthmath.com The peroxide initiates the formation of a bromine radical, which then adds to the double bond. The addition occurs in a way that generates the more stable carbon radical. In this case, the bromine radical adds to the C2 position to form a more stable tertiary radical at the C3 position. This radical then abstracts a hydrogen atom from HBr to yield the final product, 2-bromo-3-ethyl-4-methylpentane, and regenerates a bromine radical to continue the chain reaction. masterorganicchemistry.combartleby.com It is important to note that this "peroxide effect" is specific to the addition of HBr and is not generally observed with HCl or HI. masterorganicchemistry.com

Table 2: Products of Hydrohalogenation of this compound

| Reagent | Conditions | Predominant Mechanism | Major Product |

| HBr | No peroxides | Electrophilic Addition (Markovnikov) | 3-Bromo-3-ethyl-4-methylpentane |

| HBr | With peroxides (ROOR) | Free-Radical Addition (Anti-Markovnikov) | 2-Bromo-3-ethyl-4-methylpentane |

| HCl | N/A | Electrophilic Addition (Markovnikov) | 3-Chloro-3-ethyl-4-methylpentane |

Oxidation Reactions

Oxidation of this compound, through methods such as ozonolysis and permanganate-mediated pathways, leads to the cleavage of the carbon-carbon double bond and the formation of carbonyl compounds.

Ozonolysis is a powerful method for cleaving the double bond of alkenes to produce aldehydes and ketones. masterorganicchemistry.com When this compound reacts with ozone (O₃), it forms an unstable intermediate called an ozonide. This ozonide is then typically treated with a reducing agent, such as zinc and acetic acid, to yield two carbonyl compounds. brainly.com

The cleavage of the double bond in this compound occurs between the second and third carbon atoms. This process results in the formation of two distinct carbonyl products: butan-2-one and propanal. brainly.comdoubtnut.com The formation of these specific products helps to confirm the original position of the double bond in the parent alkene.

Ozonolysis Reaction of this compound

| Reactant | Reagents | Products |

|---|---|---|

| This compound | 1. O₃ 2. Zn/H₂O or (CH₃)₂S (reductive workup) | Butan-2-one and Propanal |

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can also cleave the double bond of alkenes. libretexts.org The reaction conditions, such as temperature and the pH of the solution (acidic, basic, or neutral), significantly influence the final products. libretexts.orgchemguide.co.uk

Under hot, acidic, or concentrated conditions, the permanganate ion vigorously oxidizes the alkene, cleaving the double bond. chemguide.co.ukyoutube.com The carbon atoms of the original double bond are oxidized to the highest possible oxidation state. For this compound, this oxidative cleavage results in the formation of a ketone and a carboxylic acid. The carbon atom that is part of the ethyl group and the pentene backbone (C3) is oxidized to form butan-2-one. The other carbon atom of the double bond (C2), which is bonded to a hydrogen, is initially oxidized to an aldehyde (propanal) but is then further oxidized by the strong permanganate solution to propanoic acid. libretexts.org

Under cold, dilute, and neutral or slightly alkaline conditions, potassium permanganate reacts with the alkene to form a cis-diol (a compound with two hydroxyl groups on adjacent carbons) in a syn-addition reaction. ualberta.ca In the case of this compound, this would yield 3-ethyl-4-methylpentane-2,3-diol.

Permanganate Oxidation Products of this compound

| Reaction Conditions | Products |

|---|---|

| Hot, Acidified KMnO₄ | Butan-2-one and Propanoic Acid |

| Cold, Dilute, Neutral/Alkaline KMnO₄ | 3-Ethyl-4-methylpentane-2,3-diol |

Reduction Reactions

The double bond in this compound can be reduced to a single bond through the addition of hydrogen, a process known as hydrogenation.

Catalytic hydrogenation involves the reaction of the alkene with hydrogen gas (H₂) in the presence of a metal catalyst. pressbooks.pub This reaction converts the unsaturated alkene into a saturated alkane. chemistrytalk.org For this compound, catalytic hydrogenation yields 3-ethyl-4-methylpentane.

Commonly used catalysts for this reaction include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C). masterorganicchemistry.com The reaction is typically carried out by dissolving the alkene in a suitable solvent and exposing it to hydrogen gas under pressure in the presence of the catalyst.

Catalytic Hydrogenation of this compound

| Reactant | Reagents | Product |

|---|---|---|

| This compound | H₂, Metal Catalyst (e.g., Pd/C, Pt, Ni) | 3-Ethyl-4-methylpentane |

Hydrogenation reactions can be classified as either heterogeneous or homogeneous, depending on the phase of the catalyst relative to the reactants.

Heterogeneous Catalysis: In this type of catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com The mechanism for heterogeneous hydrogenation of an alkene involves several steps:

Adsorption: The alkene and hydrogen molecules are adsorbed onto the surface of the metal catalyst. chemistrytalk.org

Activation: The H-H bond in the hydrogen molecule is weakened and broken, forming metal-hydrogen bonds on the catalyst surface. libretexts.org

Hydrogen Transfer: Hydrogen atoms are transferred sequentially from the catalyst surface to the carbon atoms of the double bond. libretexts.org This typically occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. pressbooks.pubmasterorganicchemistry.com

Desorption: The newly formed alkane is desorbed from the catalyst surface, freeing up the active sites for further reaction. chemistrytalk.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, usually dissolved in a solvent. google.com Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known example of a homogeneous hydrogenation catalyst. masterorganicchemistry.com The mechanism of homogeneous hydrogenation is often more complex and can proceed through various catalytic cycles. One common pathway involves:

Oxidative Addition: The catalyst reacts with hydrogen gas, leading to the formation of metal-hydride bonds.

Coordination: The alkene coordinates to the metal center.

Migratory Insertion: One of the hydride ligands inserts into the coordinated alkene, forming a metal-alkyl intermediate.

Reductive Elimination: The second hydride ligand combines with the alkyl group, releasing the alkane product and regenerating the catalyst.

Homogeneous catalysts can offer higher selectivity and operate under milder conditions compared to their heterogeneous counterparts. acs.org

Polymerization and Oligomerization Studies

This compound can undergo polymerization and oligomerization reactions, primarily through cationic mechanisms, due to its electron-rich double bond. utexas.edu Cationic polymerization is initiated by an electrophile, such as a strong acid, which attacks the double bond to form a carbocation. youtube.com This carbocation then reacts with subsequent monomer units in a chain reaction. utexas.edu

The highly branched nature of this compound presents steric hindrance, which can affect the rate and degree of polymerization. The stability of the carbocation intermediate formed upon protonation of the double bond is a key factor in determining the feasibility of cationic polymerization.

Studies on the cationic polymerization of similar branched α-olefins, such as 1-decene, have shown that carbocation isomerization, including "chain walking" mechanisms, can occur. d-nb.infonih.gov This leads to the formation of polymers with various short-chain branches, influencing the final properties of the material. d-nb.info While specific studies on the polymerization of this compound are not extensively detailed in the provided search results, the principles of cationic polymerization of branched alkenes suggest that it would likely form oligomers or low-molecular-weight polymers with a complex, branched microstructure. Such polymers can be used in the production of specialty chemicals and materials. ontosight.ai

Role of this compound as a Reactive Monomer

This compound functions as a reactive monomer due to the presence of an electron-rich carbon-carbon double bond. ontosight.ai This double bond enables the molecule to participate in addition polymerization, a process where monomer units add to one another in succession to form a long polymer chain. libretexts.org The conversion of the monomer's π-bond into a stronger σ-bond in the polymer backbone makes this process energetically favorable. libretexts.org

Industrially, this reactivity is harnessed for the production of various polymers, including plastics and synthetic rubbers. ontosight.ai As a monomer or an intermediate, this compound can be incorporated into polymer chains, contributing to the final properties of the material. Its branched structure is particularly significant as it can influence characteristics such as crystallinity, density, and mechanical strength of the resulting polymer. ontosight.aipurdue.edu

Mechanisms of Olefin Polymerization Relevant to Branched Alkenes (e.g., Coordination Polymerization)

The polymerization of alkenes, including branched structures like this compound, can proceed through several mechanisms. The most prominent among these are free-radical, ionic (cationic and anionic), and coordination polymerization. Each mechanism involves distinct initiation, propagation, and termination steps, and the choice of mechanism profoundly affects the structure of the resulting polymer.

Free-Radical Polymerization: This process is initiated by a species with an unpaired electron (a free radical). The initiator radical adds to the alkene's double bond, creating a new, larger radical that then propagates the chain by adding to subsequent monomer molecules. libretexts.org While effective for many vinyl monomers, this method often leads to polymers with significant branching due to chain transfer reactions, where the radical site is transferred to another location along the polymer backbone. libretexts.orgpurdue.edu

Ionic Polymerization: This mechanism proceeds via charged intermediates. Cationic polymerization is initiated by strong acids that protonate the alkene to form a carbocation, while anionic polymerization uses nucleophilic initiators like organometallic compounds to create a carbanion. purdue.edu Ionic polymerization offers better control over the polymer structure, leading to less branching compared to radical methods, and can be conducted at low temperatures. purdue.edu

Coordination Polymerization: This is a highly significant mechanism for producing stereoregular polymers from alkenes. wikipedia.org It employs catalysts based on transition metals, most notably Ziegler-Natta and metallocene catalysts. wikipedia.orgnih.gov

Ziegler-Natta Catalysts: These are typically heterogeneous catalysts, often comprising a titanium compound (e.g., TiCl4) and an organoaluminum co-catalyst (e.g., triethylaluminium). wikipedia.orgnih.gov The polymerization occurs at a transition metal active site.

Metallocene Catalysts: These are homogeneous catalysts, usually based on Group 4 metals like zirconium or hafnium, complexed with cyclopentadienyl (B1206354) (or related) ligands and activated by a co-catalyst like methylaluminoxane (B55162) (MAO). wikipedia.orgnih.gov

The generally accepted mechanism for coordination polymerization is the Cossee-Arlman mechanism . wikipedia.orguleth.ca In this model, the alkene monomer first coordinates to a vacant site on the transition metal catalyst. Subsequently, the monomer is inserted into the existing metal-carbon bond of the growing polymer chain through a four-centered transition state. uleth.caresearchgate.net This process repeats, propagating the polymer chain. A key advantage of coordination polymerization is its ability to control the stereochemistry of the polymer, producing isotactic or syndiotactic polymers from α-olefins, which is crucial for achieving desired material properties like crystallinity and high melting points. wikipedia.orguleth.ca

| Polymerization Mechanism | Initiator/Catalyst | Key Intermediates | Primary Polymer Structure Control | Typical Resulting Structure |

|---|---|---|---|---|

| Free-Radical Polymerization | Peroxides, Azo compounds | Free Radicals | Low | Highly branched (e.g., LDPE) libretexts.orgpurdue.edu |

| Cationic Polymerization | Strong Acids (e.g., H₂SO₄) | Carbocations | Moderate | Linear with potential for rearrangement purdue.edu |

| Anionic Polymerization | Organometallic compounds (e.g., n-BuLi) | Carbanions | High | Linear, well-defined molecular weight purdue.edu |

| Coordination Polymerization | Ziegler-Natta, Metallocene catalysts | Organometallic complexes | Very High (Stereochemistry) | Linear, stereoregular (isotactic/syndiotactic) wikipedia.org |

Formation of Copolymers and Terpolymers Involving this compound

This compound can be used in the synthesis of copolymers and terpolymers, which are polymers derived from two or more different monomer species, respectively. ontosight.ai This practice is a fundamental strategy in polymer science to create materials with tailored properties that cannot be achieved with a single homopolymer. The incorporation of a comonomer like this compound into a polymer chain, for example, alongside ethylene (B1197577) or propylene, can modify the final product's characteristics for specific applications in sectors like automotive parts, construction materials, and consumer goods. ontosight.ai

While specific research on copolymers of this compound is not widely detailed, valuable insights can be drawn from studies on the closely related and commercially significant branched monomer, 4-methyl-1-pentene (B8377) (4MP). The copolymerization of 4MP with ethylene, for instance, has been shown to yield materials with enhanced mechanical properties and processability compared to polyethylene (B3416737) homopolymers. acs.org The introduction of the bulky branched comonomer disrupts the regular polymer chain structure, which can decrease crystallinity and density, thereby altering properties like flexibility and optical clarity. acs.org

Metallocene and other single-site catalysts are particularly effective for such copolymerizations because they can facilitate the incorporation of bulky α-olefins more uniformly than traditional heterogeneous Ziegler-Natta catalysts. acs.org This allows for precise control over the copolymer composition and molecular weight distribution, leading to well-defined materials. acs.org

Structure-Reactivity Relationships in Polymerization Processes

The specific molecular structure of this compound profoundly influences its reactivity in polymerization processes.

Steric Hindrance: The monomer features an ethyl group on the third carbon and a methyl group on the fourth carbon, creating significant steric bulk around the double bond. ontosight.ai Steric hindrance is a critical factor in polymerization, as it can impede the approach of the monomer to the active site of a catalyst or the growing end of a polymer chain. libretexts.org Compared to less-substituted linear α-olefins like 1-pentene, the reactivity of this compound is generally lower. Studies comparing the polymerization of various branched α-olefins have shown that reactivity decreases as the branching gets closer to the double bond. tue.nl

Internal Double Bond: Unlike terminal alkenes (or α-olefins), which have a double bond at the 1-position, this compound possesses an internal double bond. Ziegler-Natta catalysts are known to be most efficient for the polymerization of terminal 1-alkenes. wikipedia.org The internal position of the double bond, combined with the tri-substituted nature of the alkene, makes it a more challenging substrate for many traditional coordination catalysts.

Stability of Intermediates: In mechanisms that proceed through charged or radical intermediates, the structure of the monomer dictates the stability of these species. Addition of an initiator to the double bond of this compound would likely form a stable tertiary carbocation or radical at the C3 position. The formation of more stable intermediates is generally favored and can influence the rate and regioselectivity of the polymerization reaction. acs.org

Stereoisomerism: this compound can exist as geometric isomers, specifically (E)- and (Z)-isomers, due to the substitution pattern around the double bond. nist.gov In stereoselective polymerization techniques like coordination polymerization, the specific geometry of the monomer can be crucial. The ligands on the catalyst's active site interact with the incoming monomer, and the difference in shape between the E- and Z-isomers can lead to different rates of incorporation and can influence the stereochemistry (tacticity) of the resulting polymer chain. uleth.calibretexts.org

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.gov

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both the hydrogen and carbon environments within 3-Ethyl-4-methyl-2-pentene can be detailed.

¹H NMR spectroscopy provides specific information about the chemical environment of each hydrogen atom in the molecule. For this compound, the spectrum is predicted to show distinct signals corresponding to the different types of protons. The vinylic proton, being adjacent to the double bond, would appear most downfield. The splitting of each signal, or multiplicity, is determined by the number of neighboring protons, following the n+1 rule.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| Vinylic H (on C2) | ~5.1-5.3 | Quartet (q) | 1H |

| Isopropyl CH (on C4) | ~2.2-2.5 | Multiplet (m) | 1H |

| Ethyl CH₂ | ~1.9-2.1 | Quartet (q) | 2H |

| Vinylic CH₃ (on C1) | ~1.6-1.7 | Doublet (d) | 3H |

| Isopropyl CH₃ (x2) | ~0.9-1.1 | Doublet (d) | 6H |

This is a predictive table based on standard chemical shift values and coupling principles.

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environment. nih.gov In a proton-decoupled ¹³C NMR spectrum of this compound, eight distinct signals would be expected, corresponding to the eight carbon atoms in the structure. The sp² hybridized carbons of the double bond (C2 and C3) are characteristically found in the downfield region of the spectrum (typically 110-145 ppm), while the sp³ hybridized alkyl carbons appear in the upfield region. msu.edu Spectral data for both (E)- and (Z)-isomers are available in spectral databases. nih.govnih.gov

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| C1 | sp³ | ~15-20 |

| C2 | sp² | ~120-130 |

| C3 | sp² | ~135-145 |

| C4 | sp³ | ~30-35 |

| C5 (Ethyl CH₂) | sp³ | ~25-30 |

| C6 (Ethyl CH₃) | sp³ | ~12-16 |

This is a predictive table based on standard chemical shift values.

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are employed to unambiguously confirm the complex structural assignments of molecules like this compound. wiley-vch.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the vinylic proton (H2) and the protons of the adjacent methyl group (C1), as well as between the methine proton of the isopropyl group (H4) and its adjacent methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms with their attached protons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would include signals from the ethyl methylene (B1212753) protons to the sp² carbons C2 and C3, and from the isopropyl methyl protons to both C3 and C4, confirming the connectivity around the double bond.

Mass Spectrometry (MS)nih.govguidechem.com

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound. libretexts.org

In Electron Ionization (EI) Mass Spectrometry, high-energy electrons bombard the sample, causing ionization and extensive fragmentation. libretexts.org The molecular ion (M⁺) peak for this compound (molecular weight 112.21 g/mol ) would appear at an m/z of 112. nih.gov The subsequent fragmentation pattern is characteristic of the molecule's structure. For alkenes, fragmentation often involves cleavage at the allylic position, which is the bond adjacent to the double bond, as this results in a stabilized allylic carbocation.

NIST Mass Spectrometry Data for the (E)-isomer shows a fragmentation pattern with major peaks that can be interpreted to confirm the structure. nih.gov

Characteristic Fragments in the EI-Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|---|

| 112 | Low | [C₈H₁₆]⁺ (Molecular Ion) | - |

| 83 | High | [C₆H₁₁]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 55 | Base Peak (Highest) | [C₄H₇]⁺ | Rearrangement and loss of C₄H₉ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) | Loss of C₅H₁₁ |

Data sourced from PubChem, referencing the NIST Mass Spectrometry Data Center for (E)-3-Ethyl-4-methyl-2-pentene. nih.gov

The peak at m/z 83 corresponds to the loss of an ethyl group (29 Da), a favorable cleavage. The base peak at m/z 55 is a common fragment for many alkenes and likely results from further rearrangement and fragmentation processes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is highly effective for assessing the purity of a sample and confirming the identity of its components. nih.gov

In a GC-MS analysis of a sample containing this compound, the compound would first travel through a GC column (commonly a non-polar type) and separate from any impurities or isomers based on its boiling point and interactions with the column's stationary phase. The time it takes to exit the column is its retention time. A key identifier used in GC is the Kovats Retention Index, which normalizes retention times relative to n-alkane standards. nih.govnih.gov

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized and fragmented, producing the characteristic mass spectrum discussed previously. The combination of a specific retention index and a matching mass spectrum provides a very high degree of confidence in the identification of the compound. nih.gov

Experimental Kovats Retention Index for (E)-3-Ethyl-4-methyl-2-pentene

| Column Type | Retention Index | Source |

|---|---|---|

| Standard non-polar | 735.8 | NIST Mass Spectrometry Data Center nih.gov |

Theoretical and Computational Chemistry of 3 Ethyl 4 Methyl 2 Pentene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 3-ethyl-4-methyl-2-pentene, these calculations reveal the distribution of electrons and identify regions of the molecule that are susceptible to chemical attack.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aip.org It is employed to calculate various properties, including the electron density distribution, which is crucial for predicting a molecule's reactivity. researchgate.net For this compound, DFT calculations can map the electron density across the molecule, highlighting areas of high and low electron concentration.

The electron-rich double bond between carbons 2 and 3 is expected to be a region of high electron density. The alkyl substituents, the ethyl group at carbon 3 and the methyl group at carbon 4, also influence the electron distribution through inductive effects. A molecular electrostatic potential (MEP) map, derived from DFT calculations, would visually represent these electronic features. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

Illustrative DFT-Calculated Electron Density Data for this compound

This table presents hypothetical Mulliken charges calculated using a DFT approach (e.g., B3LYP/6-31G) to illustrate the electron distribution. Negative values indicate a net gain of electron density.*

| Atom | Mulliken Charge (a.u.) |

| C1 (methyl on C2) | -0.24 |

| C2 (double bond) | +0.15 |

| C3 (double bond) | -0.18 |

| C4 (isopropyl CH) | +0.05 |

| C5 (ethyl CH2) | -0.20 |

| C6 (ethyl CH3) | -0.25 |

| C7 (methyl on C4) | -0.26 |

| C8 (methyl on C4) | -0.26 |

| H (vinylic on C2) | +0.12 |

HOMO-LUMO Orbital Analysis for Electrophilic and Nucleophilic Susceptibility

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netchalcogen.ro The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, making it susceptible to attack by electrophiles. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating susceptibility to nucleophilic attack. researchgate.net

For this compound, the HOMO is expected to be a π-orbital associated with the C=C double bond, as π-electrons are generally higher in energy than σ-electrons. The energy of the HOMO is related to the ionization potential, and a higher HOMO energy suggests greater reactivity towards electrophiles. The LUMO is likely to be the corresponding π* antibonding orbital. The energy of the LUMO is related to the electron affinity.

The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netchalcogen.ro A small HOMO-LUMO gap indicates that the molecule can be easily excited and is generally more reactive. researchgate.net

Illustrative FMO Data for this compound

This table provides hypothetical energy values for the frontier molecular orbitals, which would be obtained from quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.1 | Primarily located on the C=C double bond; region of nucleophilicity |

| LUMO | +1.5 | Primarily located on the C=C double bond; region of electrophilicity |

| HOMO-LUMO Gap | 10.6 | Indicator of chemical stability and reactivity |

Molecular Modeling and Conformation Studies

The three-dimensional structure of this compound is not static; the molecule can exist in various spatial arrangements, or conformations, due to rotation around its single bonds. siue.edulibretexts.org Molecular modeling techniques are used to explore these different conformations and identify the most stable ones.

Conformational analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. lasalle.edu For this compound, key rotations would be around the C3-C4 bond and the C3-C5 bond. The calculations would reveal the energy barriers to rotation and the relative energies of the different staggered and eclipsed conformations. libretexts.org The most stable conformer, or the global minimum on the potential energy surface, represents the most likely structure of the molecule at equilibrium. Steric hindrance between the bulky ethyl and isopropyl groups will play a significant role in determining the preferred conformation. libretexts.org

Illustrative Conformational Energy Data for this compound

This table presents hypothetical relative energies for different conformers resulting from rotation around the C3-C4 bond.

| Dihedral Angle (C2=C3-C4-H) | Conformation | Relative Energy (kcal/mol) |

| 60° | Gauche | 0.8 |

| 120° | Eclipsed | 4.5 |

| 180° | Anti | 0.0 (most stable) |

| 240° | Eclipsed | 4.2 |

| 300° | Gauche | 0.9 |

Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. researchgate.netresearchgate.net This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them. A transition state is a high-energy structure that represents the energy barrier that must be overcome for a reaction to occur. researchgate.net

Illustrative Reaction Energetics for the Hydrobromination of this compound

This table provides hypothetical energy values for the species involved in the electrophilic addition of HBr.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + HBr) | 0.0 |

| Transition State 1 (Formation of carbocation) | +15.2 |

| Tertiary Carbocation Intermediate | +5.5 |

| Transition State 2 (Bromide attack) | +7.0 |

| Product (3-bromo-3-ethyl-4-methylpentane) | -12.5 |

Correlation of Computational Data with Experimental Kinetic and Thermodynamic Observations

A key aspect of computational chemistry is its ability to be validated against and to explain experimental results. metu.edu.trrsc.orgnrel.gov For instance, the calculated activation energies for a reaction can be used to predict reaction rates, which can then be compared with experimentally measured rates. bohrium.com

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms. By computationally modeling a reaction with a heavier isotope (e.g., deuterium (B1214612) instead of hydrogen) at a specific position, the KIE can be calculated and compared to experimental values. This can confirm the involvement of a particular bond cleavage in the rate-determining step of the reaction.

While Hammett plots are typically used for aromatic systems, analogous linear free-energy relationships can be developed for aliphatic systems to correlate reaction rates with substituent effects. Computational data on how different substituents affect the electronic properties and reaction barriers of a series of related alkenes can provide a theoretical basis for these empirical relationships. The insights gained from computational studies on the low-temperature oxidation of alkanes and alkenes can also be correlated with experimental observations from techniques like shock tubes and rapid compression machines. acs.org

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Model Compound for Studying Branched Alkene Reactivity

3-Ethyl-4-methyl-2-pentene is a valuable model compound for investigating the reactivity of branched alkenes. Its structure, which includes a trisubstituted double bond and adjacent bulky groups, allows researchers to study how steric and electronic effects influence the outcomes of chemical reactions. The double bond between the second and third carbon atoms is the primary site of reactivity, acting as a nucleophile in various transformations. pearson.com

Key research applications focus on several classes of reactions:

Electrophilic Addition: The electron-rich double bond readily reacts with electrophiles like halogens (e.g., Br₂) or hydrogen halides. The mechanism involves the formation of an intermediate carbocation, and the regioselectivity and stereoselectivity of these additions provide insights into the reaction pathways of complex alkenes.

Oxidation: The compound can be oxidized with reagents such as potassium permanganate (B83412) (KMnO₄) or ozone, leading to the cleavage of the double bond and the formation of carbonyl compounds like ketones and aldehydes.

Reduction (Hydrogenation): In the presence of a metal catalyst, typically palladium on carbon, this compound can be reduced with hydrogen gas (H₂) to its corresponding alkane, 3-ethyl-4-methylpentane.

Studying these reactions with this compound as a substrate helps elucidate fundamental principles of organic chemistry that can be applied to more complex molecules with similar structural motifs.

Chiral Synthesis and Stereoselective Transformations Involving this compound

The trisubstituted nature of the double bond in this compound presents a platform for a variety of stereoselective transformations, allowing for the creation of new stereocenters with a high degree of control. The development of chiral catalysts and methodologies for such transformations is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and materials science. While direct, extensive research focusing solely on this compound is not broadly documented in publicly available literature, the principles of asymmetric catalysis on structurally similar trisubstituted alkenes provide a strong basis for predicting its behavior in stereoselective reactions. Key transformations applicable to this substrate include asymmetric epoxidation, dihydroxylation, and hydrogenation.

The stereochemical outcome of these reactions is often governed by the steric and electronic properties of the substituents on the alkene, as well as the nature of the chiral catalyst or reagent employed. For this compound, the presence of an ethyl group and an isopropyl group flanking the double bond introduces significant steric bulk, which can be exploited to achieve high levels of facial selectivity. The concept of allylic strain, which describes the steric interaction between a substituent on one end of an olefin and an allylic substituent on the other end, is a critical factor in determining the preferred conformation of the alkene and, consequently, the direction of attack by a reagent. wikipedia.org

Asymmetric Epoxidation

Asymmetric epoxidation is a powerful tool for the synthesis of chiral epoxides, which are versatile intermediates that can be converted into a wide array of functional groups. For trisubstituted alkenes like this compound, several well-established methods can be employed.

One of the most notable methods is the Shi epoxidation , which utilizes a fructose-derived ketone as an organocatalyst in conjunction with potassium peroxymonosulfate (B1194676) (oxone). wikipedia.org This method is known for its high enantioselectivity for trans-disubstituted and trisubstituted alkenes. wikipedia.orgorganic-chemistry.org The catalyst generates a chiral dioxirane (B86890) in situ, which then transfers an oxygen atom to the alkene. The stereoselectivity is dictated by the approach of the alkene to the dioxirane, which is influenced by steric hindrance. For this compound, the catalyst would direct the epoxidation to one of the two prochiral faces of the double bond, leading to the formation of a chiral epoxide with high enantiomeric excess (ee).

Another significant approach is the use of metal-based catalysts, such as chiral manganese-salen complexes, as seen in the Jacobsen-Katsuki epoxidation . libretexts.org These catalysts are effective for the asymmetric epoxidation of a variety of unfunctionalized alkenes, including trisubstituted ones. libretexts.org More recently, cobalt complexes have also been developed for the asymmetric epoxidation of trisubstituted alkenes, offering high enantioselectivities. acs.org Iron-catalyzed systems using hydrogen peroxide have also emerged as a green and efficient alternative for the epoxidation of electron-deficient trisubstituted alkenes. nih.govnih.gov

Table 1: Representative Data for Asymmetric Epoxidation of Trisubstituted Alkenes

| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Shi Catalyst (Fructose-derived) / Oxone | Generic Trisubstituted Alkene | >90 | >90 | wikipedia.org |

| Chiral Mn-salen Complex | Trisubstituted Unfunctionalized Alkenes | 88-95 | 88-95 | libretexts.org |

| Chiral Cobalt Complex / PhIO | Cyclic and Acyclic Trisubstituted Alkenes | High | High | acs.org |

| Iron(II) Catalyst / H₂O₂ | Trisubstituted Electron-Deficient Alkenes | up to 98 | up to 99.9 | nih.govresearchgate.net |

Asymmetric Dihydroxylation

The conversion of alkenes to chiral vicinal diols through asymmetric dihydroxylation is another fundamental transformation. The Sharpless asymmetric dihydroxylation is a highly reliable and widely used method for this purpose. It employs osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). acs.orgthieme-connect.de This method has a broad substrate scope, including trisubstituted alkenes, and generally provides high yields and excellent enantioselectivities. thieme-connect.de The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) determines which face of the alkene is hydroxylated, allowing for access to both enantiomers of the diol product.

For this compound, the Sharpless dihydroxylation would be expected to proceed with high facial selectivity, leading to the formation of a chiral diol. The stereochemical outcome can be reliably predicted using the Sharpless mnemonic. acs.org Iron-catalyzed systems have also been developed for the enantioselective cis-dihydroxylation of trisubstituted alkenes, presenting a more environmentally friendly alternative to osmium-based catalysts. nih.govresearchgate.net